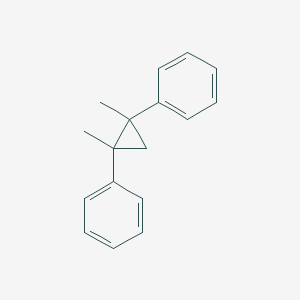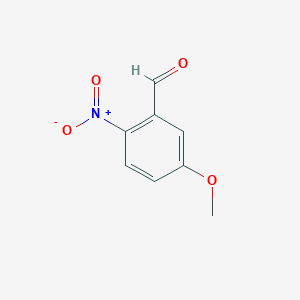
1,4-Diiod-2,5-dimethoxybenzol
Übersicht
Beschreibung
1,4-Diiodo-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8I2O2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two methoxy groups are substituted at the 2 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1,4-Diiodo-2,5-dimethoxybenzene is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diiodo-2,5-dimethoxybenzene is currently limited . The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Diiodo-2,5-dimethoxybenzene Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,5-dimethoxybenzene can be synthesized through the iodination of 1,4-dimethoxybenzene. The reaction typically involves the use of iodine and periodic acid in methanol as the solvent. The reaction is carried out at a temperature of 70°C for about 4 hours under an inert atmosphere. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 1,4-diiodo-2,5-dimethoxybenzene are not widely documented, the general approach involves large-scale iodination reactions similar to the laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diiodo-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, and the compound can also undergo reduction reactions to remove the iodine atoms.
Common Reagents and Conditions
Iodine and Periodic Acid: Used for the initial synthesis.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Quinones: Formed through oxidation of the methoxy groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diiodo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of methoxy groups.
1,4-Diiodo-2,5-dihydroxybenzene: Similar structure but with hydroxy groups instead of methoxy groups.
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with bromine atoms instead of iodine atoms.
Uniqueness
1,4-Diiodo-2,5-dimethoxybenzene is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and physical properties. The iodine atoms provide opportunities for halogen bonding, while the methoxy groups enhance solubility and influence the compound’s electronic properties .
Eigenschaften
IUPAC Name |
1,4-diiodo-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOXVCTGAISRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348627 | |
| Record name | 1,4-diiodo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51560-21-5 | |
| Record name | 1,4-diiodo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-diiodo-2,5-dimethoxybenzene in the synthesis of chiral phenylene ethynylenes?
A1: 1,4-Diiodo-2,5-dimethoxybenzene acts as a key building block in the synthesis of C2-symmetric bis-sulfinyl phenylene ethynylenes []. It participates in a copper-free Sonogashira coupling reaction with enantiomerically pure {1-[(1S)-isoborneol-10-sulfinyl]ethenyl}ethynylbenzenes. This reaction forms a new carbon-carbon bond, effectively incorporating the dimethoxybenzene unit into the final chiral phenylene ethynylene structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)

![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)




![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)




